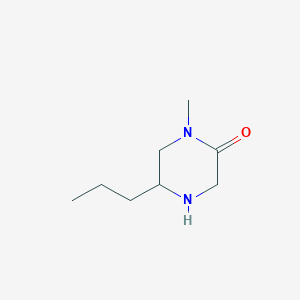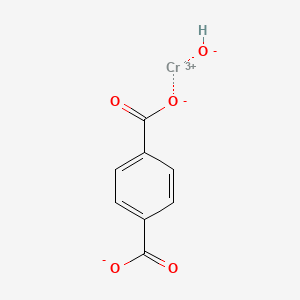
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) typically involves the reaction of chromium salts with 4-carboxylatobenzoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC analyses, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where the carboxylato or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Scientific Research Applications
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) sulfate
- Chromium(III) picolinate
- Chromium(III) oxide
Uniqueness
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike other chromium(III) compounds, it has a carboxylato and hydroxy group that allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C8H5CrO5 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
chromium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Cr.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI Key |
IHUWNIOMPKPEBO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)



![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
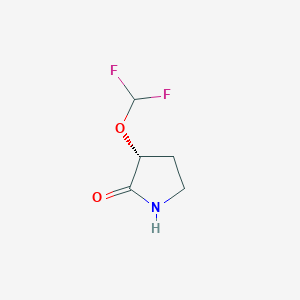
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

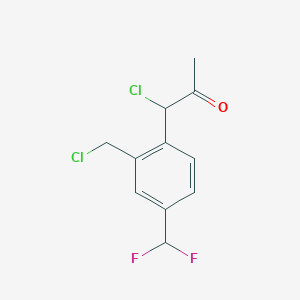
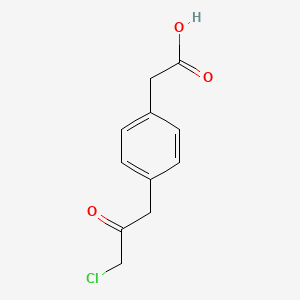
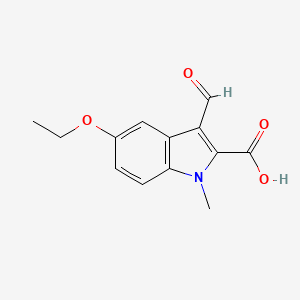
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
